molecular formula C14H11NO6S B6409218 2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid CAS No. 1261935-81-2

2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6409218
CAS No.: 1261935-81-2
M. Wt: 321.31 g/mol
InChI Key: ZFAIHCJIPURQRU-UHFFFAOYSA-N
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Description

2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid is an organic compound that features both a methylsulfonyl group and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(3-methylsulfonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-22(20,21)11-4-2-3-9(7-11)13-8-10(15(18)19)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIHCJIPURQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691637
Record name 3'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-81-2
Record name 3'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common route starts with the nitration of 2-(3-methylsulfonylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methylsulfonyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

    2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid: Similar structure but with the methylsulfonyl group at a different position.

    2-(3-Methylsulfonylphenyl)-4-aminobenzoic acid: A reduction product of the nitro compound.

    2-(3-Methylsulfonylphenyl)-4-chlorobenzoic acid: A derivative with a chloro substituent instead of a nitro group.

Uniqueness: 2-(3-Methylsulfonylphenyl)-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs .

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